molecular formula C11H10BrNOS B8124823 6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole

6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole

Cat. No.: B8124823
M. Wt: 284.17 g/mol
InChI Key: PWVRBHCKKOJPDS-UHFFFAOYSA-N
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Description

6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6-position and a cyclopropylmethoxy group at the 2-position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the base-promoted intramolecular C–S bond coupling cyclization of N-(2-halophenyl)thioureas or related compounds in dioxane . The reaction conditions often include the use of a strong base such as potassium carbonate and a suitable solvent like dioxane, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted benzothiazole derivative.

Scientific Research Applications

6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole is unique due to the presence of the cyclopropylmethoxy group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

6-bromo-2-(cyclopropylmethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c12-8-3-4-9-10(5-8)15-11(13-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVRBHCKKOJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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